![molecular formula C16H15N3O2S B2423310 (2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid CAS No. 849911-17-7](/img/structure/B2423310.png)
(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .Molecular Structure Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学的研究の応用
Synthesis Techniques and Anticancer Potentials:
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involved reacting 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with various reagents. Most of these compounds exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative displaying potent inhibitory activity (Abdellatif et al., 2014).
Novel pyrazolo[1,5-a]pyrimidines demonstrated in vitro cytotoxic activities against human cancer cell lines, HepG-2 and MCF-7. Two compounds showed potent activity compared to doxorubicin, a standard chemotherapy drug (Hassan et al., 2017).
A series of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The compounds were tested on HCT-116 and MCF-7 cancer cell lines, with some showing promising results (Rahmouni et al., 2016).
Antimicrobial Applications of Pyrazolo[3,4-d]pyrimidin Derivatives
Synthesis and Antimicrobial Potentials:
Research explored the antimicrobial activity of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin moiety. The study included the synthesis and evaluation of various compounds, revealing that several derivatives exhibited promising antimicrobial properties (Bondock et al., 2008).
Another study on pyrazolo[1,5-a]pyrimidine derivatives incorporated with phenylsulfonyl groups found that some of these compounds showed antimicrobial activity exceeding that of reference drugs. Interestingly, derivatives with one sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, are known to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with various biochemical pathways, leading to downstream effects such as inhibition of certain enzymes or modulation of receptor activity .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, a related family of compounds, have predicted suitable pharmacokinetic phases .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to have various effects at the molecular and cellular level, including antiproliferative effects on certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-13(22-9-14(20)21)19-16(17-10)15(11(2)18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZOHNRAOJPDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
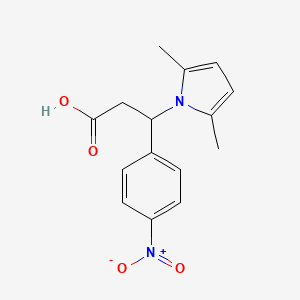
![N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423228.png)
![1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2423229.png)

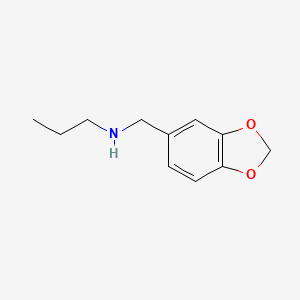

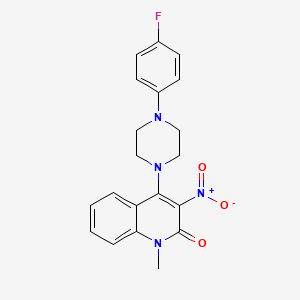

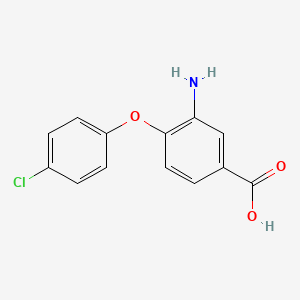
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
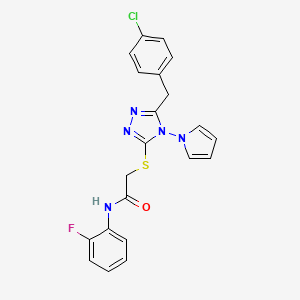
![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)


